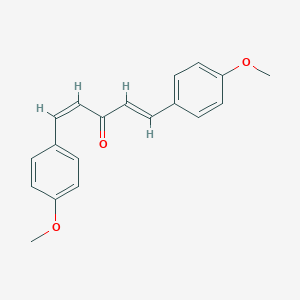

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Beschreibung

Eigenschaften

IUPAC Name |

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZVKDXPBWBUKY-LQIBPGRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347720 | |

| Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37951-12-5, 2051-07-2 | |

| Record name | Bis(4-methoxybenzylidene)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-METHOXYBENZYLIDENE)ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Mechanistic Insights of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a structural analog of curcumin, is a promising scaffold in medicinal chemistry, exhibiting a range of biological activities including anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis mechanism of this diarylpentanoid, detailed experimental protocols, and a summary of its key physicochemical properties. Furthermore, it elucidates the compound's interaction with critical cellular signaling pathways, namely PI3K/Akt and NF-κB, which are frequently dysregulated in various pathologies.

Introduction

Diarylpentanoids, characterized by two aromatic rings linked by a five-carbon chain, represent a class of compounds that have garnered significant interest in drug discovery. This compound, in particular, has emerged as a subject of intensive research due to its structural similarity to curcumin and its potential as a therapeutic agent. The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation, a reliable and efficient method for the formation of α,β-unsaturated ketones. Understanding the nuances of this synthesis and the compound's mechanism of action at a molecular level is crucial for the development of novel therapeutics.

Synthesis Mechanism: The Claisen-Schmidt Condensation

The synthesis of this compound proceeds via a crossed aldol condensation, specifically the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between an aldehyde lacking α-hydrogens, in this case, 4-methoxybenzaldehyde (p-anisaldehyde), and a ketone with α-hydrogens, acetone. The absence of α-hydrogens on 4-methoxybenzaldehyde prevents it from undergoing self-condensation.

The reaction mechanism can be described in the following steps:

-

Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from acetone, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a 4-methoxybenzaldehyde molecule, leading to the formation of a β-hydroxy ketone intermediate.

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield 4-(4-methoxyphenyl)but-3-en-2-one, an α,β-unsaturated ketone. This step is driven by the formation of a stable conjugated system.

-

Second Condensation: The resulting 4-(4-methoxyphenyl)but-3-en-2-one still possesses acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of 4-methoxybenzaldehyde.

-

Final Dehydration: A subsequent dehydration step yields the final product, this compound.

Caption: Claisen-Schmidt condensation mechanism for the synthesis of the target compound.

Experimental Protocol

The following is a generalized protocol for the synthesis of this compound, compiled from various reported procedures.

Materials:

-

4-methoxybenzaldehyde (p-anisaldehyde)

-

Acetone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (2 equivalents) in a minimal amount of 95% ethanol.

-

Addition of Acetone: To the stirred solution, add acetone (1 equivalent).

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (a catalytic amount) to the reaction mixture. The addition should be done dropwise to control the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a yellow precipitate. Reaction times may vary but are typically in the range of 30 minutes to a few hours.

-

Isolation of Product: Once the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining base and other water-soluble impurities. Subsequently, wash with a small amount of cold 95% ethanol to remove unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield a yellow crystalline solid.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₉H₁₈O₃ |

| Molecular Weight | 294.35 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 127-131 °C |

| ¹H NMR (CDCl₃, δ ppm) | 3.86 (s, 6H, -OCH₃), 6.93 (d, 4H, Ar-H), 6.97 (d, 2H, =CH), 7.55 (d, 4H, Ar-H), 7.71 (d, 2H, =CH) |

| Yield | Typically high, often exceeding 80-90% under optimized conditions. |

Biological Activity and Signaling Pathways

This compound, as a curcumin analog, has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways. Two of the most significant pathways are the PI3K/Akt and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. The inhibitory action of the title compound on this pathway contributes to its pro-apoptotic effects.

Caption: Inhibition of the PI3K/Akt signaling pathway by the target compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer cell survival by upregulating anti-apoptotic genes. Inhibition of this pathway is a key mechanism of action for many anti-cancer agents.

Caption: Inhibition of the NF-κB signaling pathway by the target compound.

Conclusion

This compound is a synthetically accessible diarylpentanoid with significant potential in drug development. Its synthesis via the Claisen-Schmidt condensation is efficient and high-yielding. The compound's ability to modulate critical cellular signaling pathways, such as PI3K/Akt and NF-κB, underscores its therapeutic promise, particularly in the context of cancer and inflammatory diseases. This technical guide provides a foundational understanding for researchers and scientists working on the development and application of this and related compounds. Further investigation into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to translate its potential into clinical applications.

Spectroscopic and Synthetic Profile of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical dienone with potential applications in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its structural characterization.

¹H NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.73 | Doublet | 16.0 | H-1/H-5 (Vinyl) |

| 7.57 | Doublet | 8.9 | H-2'/H-6' (Aromatic) |

| 6.90 | Multiplet | 16.4, 8.6 | H-2/H-4 (Vinyl) & H-3'/H-5' (Aromatic) |

| 3.85 | Singlet | - | -OCH₃ |

Note: The coupling constants of the vinyl protons (16.0 Hz and 16.4 Hz) are characteristic of a trans (E) configuration, confirming the (1E,4E) stereochemistry of the double bonds.[1]

¹³C NMR Spectroscopic Data

Solvent: CD₃CN

| Chemical Shift (δ) ppm | Assignment |

| 187.5 | C=O (Ketone) |

| 161.5 | C-4' (Aromatic) |

| 142.5 | C-1/C-5 (Vinyl) |

| 130.5 | C-2'/C-6' (Aromatic) |

| 128.0 | C-1' (Aromatic) |

| 125.5 | C-2/C-4 (Vinyl) |

| 114.5 | C-3'/C-5' (Aromatic) |

| 55.5 | -OCH₃ |

Note: The assignment of the ¹³C NMR peaks is based on established chemical shift ranges for similar compounds.[2]

Infrared (IR) Spectroscopic Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Assignment |

| 1650 | C=O Stretching (Ketone) |

| 1594 | C=C Stretching (Aromatic & Vinyl) |

| 1510 | C=C Stretching (Aromatic) |

| 1250 | C-O Stretching (Aryl Ether) |

| 980 | C-H Bending (trans-alkene) |

Note: The strong absorption band at 1650 cm⁻¹ is characteristic of the conjugated ketone, and the band at 980 cm⁻¹ further confirms the trans geometry of the double bonds.[2]

Mass Spectrometry Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 294.12 | 100 | [M]⁺ (Molecular Ion) |

| 279 | 25 | [M - CH₃]⁺ |

| 161 | 80 | [M - C₉H₉O]⁺ |

| 134 | 50 | [C₉H₁₀O]⁺ |

Note: The fragmentation pattern is consistent with the structure of the molecule, showing characteristic losses of a methyl group and cleavage of the dienone system.

UV-Visible Spectroscopic Data

Solvent: Tetrahydrofuran (THF)

| λmax (nm) |

| 357 |

Note: This absorption maximum corresponds to the π → π electronic transition of the extended conjugated system.*[1][3]

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

The synthesis of this compound is reliably achieved through a base-catalyzed Claisen-Schmidt condensation.[4][5]

Materials and Reagents

-

4-Methoxybenzaldehyde

-

Acetone

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure

-

Preparation of Reactant Solution: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.

-

Preparation of Base Solution: In a separate beaker, prepare an aqueous solution of sodium hydroxide.

-

Reaction: Cool the reactant solution in an ice bath. Slowly add the sodium hydroxide solution to the stirred reactant mixture. A yellow precipitate will form.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water to remove any remaining base. Further purify the crude product by recrystallization from ethanol to obtain a yellow crystalline solid.

-

Drying: Dry the purified product in a vacuum oven.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical diarylpentanoid. This document outlines the synthesis, crystallographic data, and spectroscopic characterization of this compound. Furthermore, it explores the potential biological relevance of this class of molecules by detailing the inhibition of the NF-κB signaling pathway, a key target in inflammation and oncology.

Quantitative Data Summary

The crystallographic and spectroscopic data for this compound are summarized below for clear and concise reference.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₉H₁₈O₃ |

| Formula Weight | 294.34 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a | 25.860(5) Å |

| b | 10.327(2) Å |

| c | 5.864(1) Å |

| α, β, γ | 90° |

| Volume | 1566.2(5) ų |

| Z | 4 |

| Density (calculated) | 1.247 Mg/m³ |

| Melting Point | 132 °C[1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.73 (d, J=16.0 Hz), 7.57 (d, J=8.9 Hz), 6.90 (d, J=8.6 Hz, 16.4 Hz)[2] |

| UV-Vis | λmax = 357 nm (in THF)[3] |

| Cut-off Wavelength = 444 nm[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a Claisen-Schmidt condensation reaction.[1][4]

Materials:

-

4-methoxybenzaldehyde

-

Acetone

-

Ethanol

-

Sodium Hydroxide

-

Deionized water

Procedure:

-

A solution of 4-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent) is prepared in ethanol in a round-bottom flask.

-

An aqueous solution of sodium hydroxide is added dropwise to the stirred ethanolic solution.

-

The reaction mixture is stirred at room temperature for a specified duration, during which a precipitate forms.

-

The resulting solid is collected by vacuum filtration and washed thoroughly with deionized water to remove any remaining sodium hydroxide.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a yellow crystalline solid.[2]

Single Crystal X-ray Diffraction Analysis

A suitable single crystal is selected and mounted on a goniometer head.

Data Collection:

-

Data is collected on a CCD area detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

The crystal is maintained at a constant low temperature (e.g., 120 K) during data collection.

-

A series of frames are collected with ω and φ scans.

Structure Solution and Refinement:

-

The collected frames are integrated and corrected for Lorentz and polarization effects.

-

The structure is solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow: Synthesis and Crystallization

The following diagram illustrates the workflow for the synthesis and subsequent crystallization of this compound.

Caption: Workflow for the synthesis and purification of the title compound.

Signaling Pathway: Inhibition of NF-κB

Chalcones, the class of compounds to which this compound belongs, have been shown to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses and cell survival. The diagram below depicts the canonical NF-κB signaling pathway and the points of inhibition by chalcone derivatives.

Caption: Inhibition of the canonical NF-κB signaling pathway by chalcones.

References

The Multifaceted Biological Activities of Methoxy-Substituted Dibenzalacetone Analogues: A Technical Guide

Introduction

Dibenzalacetone (DBA), a synthetic analogue of curcumin, and its derivatives have emerged as a promising class of compounds in drug discovery due to their wide spectrum of biological activities. The introduction of methoxy substituents onto the phenyl rings of the DBA scaffold has been shown to significantly modulate their pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the biological activities of methoxy-substituted dibenzalacetone analogues, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Activity

Methoxy-substituted dibenzalacetone analogues have demonstrated significant cytotoxic effects against various cancer cell lines. The position and number of methoxy groups on the aromatic rings play a crucial role in determining their anticancer potency.

Quantitative Anticancer Data

The in vitro anticancer activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines using the MTT assay. A lower IC50 value indicates greater potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Methoxy Dibenzalacetone | MCF-7 (Breast) | 15.8 ± 1.2 | [1] |

| 4-Methoxy Dibenzalacetone | HeLa (Cervical) | 10.5 ± 0.9 | [2] |

| 3,4-Dimethoxy Dibenzalacetone | A549 (Lung) | 8.2 ± 0.7 | [1] |

| 2,5-Dimethoxy Dibenzalacetone | PC-3 (Prostate) | 12.1 ± 1.1 | [1] |

| 3,4,5-Trimethoxy Dibenzalacetone | HT-29 (Colon) | 5.4 ± 0.5 | [1] |

| (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | K562 (Leukemia) | 9.1 ± 0.8 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

Methoxy-substituted dibenzalacetone analogues

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxy-substituted dibenzalacetone analogues in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Methoxy-substituted dibenzalacetone analogues have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition is a key parameter.

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 4-Methoxy Dibenzalacetone | 10 | 45.2 ± 3.8 | [9] |

| 3,4-Dimethoxy Dibenzalacetone | 10 | 58.7 ± 4.5 | [9] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[3][10]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Methoxy-substituted dibenzalacetone analogues

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antioxidant Activity

The antioxidant potential of methoxy-substituted dibenzalacetone analogues is attributed to their ability to scavenge free radicals, a property influenced by the methoxy group's electron-donating nature.

Quantitative Antioxidant Data

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to determine antioxidant activity, with results expressed as IC50 values.

| Compound | DPPH Scavenging IC50 (µM) | Reference |

| 4-Hydroxy-3-methoxy Dibenzalacetone | 35.2 ± 2.1 | |

| 3,4-Dimethoxy Dibenzalacetone | 48.5 ± 3.5 | |

| 2,2'-Dihydroxy-4-methoxy Dibenzalacetone | 25.8 ± 1.9 | |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | 50.2 ± 2.8 | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

-

DPPH solution in methanol

-

Methoxy-substituted dibenzalacetone analogues

-

Methanol

-

96-well microplate or spectrophotometer

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

Procedure:

-

Sample Preparation: Prepare different concentrations of the test compounds and the standard antioxidant in methanol.

-

Reaction Mixture: Add 100 µL of each sample concentration to 100 µL of DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the compound concentration.

Signaling Pathways and Molecular Mechanisms

The biological activities of methoxy-substituted dibenzalacetone analogues are mediated through their interaction with various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active. Methoxy-substituted dibenzalacetone analogues, similar to curcumin, can inhibit the NF-κB pathway.[1] This inhibition can occur through the prevention of the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[1] For instance, 3,4-dihydroxybenzalacetone has been shown to reduce the phosphorylation of the p65 subunit of NF-κB.[1]

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[4] Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers. Certain natural compounds have been shown to inhibit this pathway by preventing the phosphorylation of JAKs and consequently the activation and dimerization of STAT proteins. This blocks their translocation to the nucleus and the transcription of target genes involved in tumorigenesis. While direct evidence for methoxy-substituted dibenzalacetones is still emerging, their structural similarity to other known JAK/STAT inhibitors suggests a potential role in modulating this pathway.

Experimental Protocol: Western Blot Analysis

Western blotting is a key technique to investigate the effect of compounds on protein expression and phosphorylation levels within signaling pathways.[4]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-JAK, anti-JAK, anti-p-STAT, anti-STAT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells treated with methoxy-substituted dibenzalacetone analogues to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion

Methoxy-substituted dibenzalacetone analogues represent a versatile and promising class of compounds with significant anticancer, anti-inflammatory, and antioxidant activities. The data and protocols presented in this technical guide highlight the importance of the methoxy substitution in modulating their biological effects and provide a framework for further research and development. The elucidation of their mechanisms of action, particularly their ability to inhibit key signaling pathways such as NF-κB and potentially JAK/STAT, opens new avenues for the design of novel and more potent therapeutic agents for a range of diseases. Future studies should focus on expanding the library of these analogues, conducting more extensive in vivo efficacy and toxicity studies, and further delineating their molecular targets to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibodypedia [antibodypedia.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. JAK/STAT Inhibition Normalizes Lipid Composition in 3D Human Epidermal Equivalents Challenged with Th2 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Synthesis, spectroscopic characterization, and anticancer activity of new 10-substituted 1,6-diazaphenothiazines | Semantic Scholar [semanticscholar.org]

In Vitro Antioxidant Profile of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant assays relevant to the synthetic curcuminoid, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. While direct quantitative antioxidant data for this specific compound is not extensively available in peer-reviewed literature, this document outlines the standard experimental protocols used to evaluate such molecules. Furthermore, it presents a summary of the antioxidant activities of structurally similar chalcones and dibenzalacetone derivatives to offer a predictive context for the potential efficacy of the target compound.

Introduction to this compound

This compound is a symmetrical diarylpentanoid, a class of compounds that shares structural similarities with curcumin, the active component of turmeric. These curcumin analogs are of significant interest in medicinal chemistry due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The antioxidant capacity of these molecules is often attributed to their conjugated diene structure and the nature of the substituents on the aromatic rings. The methoxy groups on the phenyl rings of the target compound are expected to influence its electron-donating capacity and, consequently, its antioxidant potential.

Common In Vitro Antioxidant Assays

Several spectrophotometric assays are commonly employed to determine the antioxidant capacity of chemical compounds in vitro. These assays are based on different mechanisms, primarily hydrogen atom transfer (HAT) and single electron transfer (SET). The most frequently used assays for this class of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation: Antioxidant Activity of Structurally Related Compounds

Due to the limited availability of specific antioxidant data for this compound, this section summarizes the reported antioxidant activities of structurally related chalcones and dibenzalacetone derivatives. This comparative data can provide insights into the potential antioxidant profile of the target compound.

Table 1: DPPH Radical Scavenging Activity of Chalcone and Dibenzalacetone Derivatives

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |

| 2'-Hydroxychalcone | 25-95 | Ascorbic Acid | Not specified | [1] |

| 4-Hydroxy-4′-methoxychalcone | Not specified | Not specified | Not specified | [2] |

| 2',4',4-Trihydroxychalcone | Most active in series | Not specified | Not specified | [3] |

| 2',6-Dihydroxy-3-methoxychalcone | 3.17 | Ascorbic Acid | Not specified | [4] |

| 4,4'-Dihydroxydibenzalacetone | Lower than dibenzalacetone | Vitamin C, Curcumin | Not specified | [5][6] |

Table 2: ABTS Radical Scavenging Activity of Chalcone Derivatives

| Compound | Inhibition (%) at 800 µg/mL | Reference Compound | IC50 (µg/mL) | Source |

| Sulfonamide-based chalcone 5 | <50% | Ascorbic Acid | 20.43 ± 0.79 | [7] |

| JVC1 | IC50 = 85.3 µM | Ascorbic Acid | IC50 = 91.21 µM | [8] |

| JVC3 | IC50 = 53.76 µM | Ascorbic Acid | IC50 = 91.21 µM | [8] |

| JVC4 | IC50 = 50.34 µM | Ascorbic Acid | IC50 = 91.21 µM | [8] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Chalcone Derivatives

| Compound | Reducing Power | Reference Compound | Reducing Power | Source |

| Dihydroxy methoxy chalcones | Appreciable at low concentration | Not specified | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the three key in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Experimental Workflow for DPPH Assay

Caption: General experimental workflow for the DPPH antioxidant assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, cool place.

-

Prepare a stock solution of the test compound, this compound, in a suitable solvent such as DMSO or methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to obtain different concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a standard antioxidant solution, such as ascorbic acid or Trolox, at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound, standard, or solvent (as a blank) to different wells.

-

To each well, add 100 µL of the DPPH working solution.

-

Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Experimental Workflow for ABTS Assay

Caption: General experimental workflow for the ABTS assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution by dissolving ABTS in water.

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

Generate the ABTS•+ solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

-

In a 96-well microplate, add 10 µL of each concentration of the test compound, standard, or blank to different wells.

-

Add 190 µL of the diluted ABTS•+ working solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using a similar formula to the DPPH assay.

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Workflow for FRAP Assay

Caption: General experimental workflow for the FRAP assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a standard curve using different concentrations of a known Fe²⁺ solution (e.g., FeSO₄·7H₂O).

-

-

Assay Procedure:

-

Prepare dilutions of the test compound.

-

In a 96-well microplate, add 20 µL of the test compound, standard, or blank to different wells.

-

Add 280 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Calculate the FRAP value of the sample by comparing its absorbance with the standard curve. The results are typically expressed as µM of Fe²⁺ equivalents per gram or µg of the compound.

-

Conclusion

While direct experimental data on the in vitro antioxidant activity of this compound is currently limited, the established protocols for DPPH, ABTS, and FRAP assays provide a robust framework for its evaluation. Based on the structure of the target compound and the antioxidant activities of related chalcones and dibenzalacetone derivatives, it is plausible to hypothesize that this compound will exhibit antioxidant properties. The presence of electron-donating methoxy groups is likely to contribute to its radical scavenging and reducing capabilities. Further experimental investigation using the detailed protocols provided in this guide is necessary to quantify the antioxidant potential of this compound and to fully elucidate its structure-activity relationship. This information will be crucial for its further development as a potential therapeutic agent.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. mdpi.com [mdpi.com]

- 3. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments | MDPI [mdpi.com]

- 4. wwjmrd.com [wwjmrd.com]

- 5. eprints.utar.edu.my [eprints.utar.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcea.org [ijcea.org]

An In-depth Technical Guide to the Solubility of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one in Organic Solvents

Affiliation: Google Research

Abstract

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a symmetrical diarylpentanoid with a range of potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical considerations and experimental protocols for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines a standardized methodology for researchers to generate this crucial data. The guide details experimental procedures, including the gravimetric method, and provides a framework for the systematic evaluation of its solubility in a range of common organic solvents.

Introduction

This compound, a member of the diarylpentanoid class of compounds, is characterized by a five-carbon chain with a central ketone and two terminal methoxyphenyl groups. Diarylpentanoids are known for their diverse biological activities. The solubility of this compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, crystallization, and formulation for biological screening.

The principle of "like dissolves like" provides a qualitative prediction of solubility. Given the structure of this compound, which contains both polar (ketone, methoxy ethers) and nonpolar (aromatic rings, hydrocarbon backbone) moieties, its solubility is expected to vary across different organic solvents.

This guide presents a standardized experimental protocol for the quantitative determination of the solubility of this compound.

Experimental Methodology for Solubility Determination

The following protocol details the gravimetric method for determining the solubility of this compound in a given organic solvent. This method is straightforward and relies on the accurate measurement of mass.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

2.2. Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a glass syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis:

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent. Alternatively, a vacuum desiccator can be used.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

-

Data Presentation

The experimentally determined solubility data should be recorded in a structured format to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template for Experimental Data)

| Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Hexane | 1.9 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 9.1 | |||

| Acetone | 21 | |||

| Ethanol | 24.5 | |||

| Acetonitrile | 37.5 | |||

| Dimethyl Sulfoxide | 46.7 |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a robust framework for researchers and drug development professionals to determine the solubility of this compound in various organic solvents. Adherence to the detailed experimental protocol will ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development involving this compound. The provided table template and workflow diagram serve as practical tools for organizing and visualizing the experimental process. Future work should focus on the systematic application of this methodology to build a comprehensive public database of the solubility of this and related diarylpentanoids.

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one chemical properties

An In-depth Technical Guide on the Chemical Properties of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a symmetrical diarylpentanoid. This document is intended for researchers, scientists, and drug development professionals interested in the characteristics, synthesis, and potential applications of this compound and its derivatives.

Physicochemical Properties

This compound, also known as trans,trans-1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one, is a yellow crystalline solid at room temperature[1]. It belongs to the class of methoxybenzenes[2][3]. The compound is characterized by a conjugated system formed by the two aromatic rings and the α,β-unsaturated ketone core, which contributes to its chemical properties and biological activities.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₉H₁₈O₃ | [1][4][5][6] |

| Molecular Weight | 294.34 g/mol | [3][4][5][6] |

| Appearance | Yellow crystalline solid; Light orange to yellow to green powder/crystal | [1][7] |

| Melting Point | 127.0 to 131.0 °C | [1][4][5] |

| Boiling Point | 492.1 °C at 760 mmHg | [1][5] |

| Density | 1.128 g/cm³ | [1][5] |

| Flash Point | 243.7 °C | [1][5] |

| Storage Temperature | 2-8 °C |[5] |

Computational and Structural Data

Computational models provide valuable insights into the compound's behavior in biological systems. The XLogP3 value suggests moderate lipophilicity. The molecule features three hydrogen bond acceptors (the two methoxy oxygens and the carbonyl oxygen) and no hydrogen bond donors[5][7].

Table 2: Computational and Structural Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 37951-12-5 | [1][2][5] |

| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC | [5][7][8] |

| InChIKey | IOZVKDXPBWBUKY-LQIBPGRFSA-N | [7][9] |

| XLogP3 | 4.1 | [5][7][8] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5][7] |

| Rotatable Bond Count | 6 | [5][7] |

| Topological Polar Surface Area | 35.5 Ų | [5][7][8] |

Spectroscopic Properties

Table 3: Spectroscopic Data

| Technique | Data | Source(s) |

|---|---|---|

| UV-Vis (λmax) | 357 nm (in THF) | [2][4][7] |

| IR Spectrum | Available (KBr pellet) | [10] |

| ¹H NMR & ¹³C NMR | Spectra are available from specialized services |[6] |

Synthesis and Experimental Protocols

The primary method for synthesizing 1,5-diaryl-1,4-pentadien-3-ones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. For this compound, this involves the reaction of two equivalents of p-anisaldehyde with one equivalent of acetone.

Experimental Protocol: Claisen-Schmidt Condensation

The following is a generalized protocol adapted from the synthesis of a structurally similar compound, (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one[11].

-

Preparation of Base Solution : Dissolve sodium hydroxide (NaOH) in a mixture of distilled water and ethanol in a round-bottom flask. Cool the solution to room temperature.

-

Reactant Mixture : Prepare a mixture of p-anisaldehyde (2 equivalents) and acetone (1 equivalent).

-

Reaction Initiation : Add half of the aldehyde-ketone mixture to the stirred, cooled base solution. Continue stirring at room temperature for approximately 15-30 minutes.

-

Reaction Completion : Add the remaining aldehyde-ketone mixture to the flask and continue stirring for several hours (e.g., 2-3 hours) at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation : Upon reaction completion, a precipitate will form. Filter the solid product and wash it thoroughly with cold water to remove residual NaOH and other water-soluble impurities.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final yellow crystalline product.

Biological Activity and Potential Signaling Pathways

While specific signaling pathway data for the title compound is limited, extensive research on structurally related diarylpentanoids provides a strong basis for its potential biological activities. Analogs such as 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one have demonstrated significant cytotoxic effects against various cancer cell lines[12][13]. These compounds are known to modulate multiple signaling pathways critical for cancer cell survival and proliferation.

Key biological activities reported for this class of compounds include:

-

Anticancer Properties : Studies show selective cytotoxicity against cancer cell lines, including human non-small cell lung cancer, with minimal effects on non-malignant cells[13][14].

-

Anti-inflammatory Effects : Related compounds may inhibit inflammatory pathways[15].

-

Antioxidant Activity : The presence of phenolic-like structures in analogs suggests potential free-radical scavenging capabilities[15].

The anticancer activity of related diarylpentanoids is often mediated through the induction of apoptosis and the inhibition of pro-survival signaling pathways. A potential mechanism of action could involve the inhibition of key regulators like NF-κB and the PI3K/Akt pathway, leading to the activation of executioner caspases, such as Caspase-3, and subsequent programmed cell death.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. Its synthesis is straightforward via the Claisen-Schmidt condensation. Based on the extensive research into related diarylpentanoids, this compound holds significant potential for further investigation, particularly in the field of drug development for its predicted anticancer and anti-inflammatory activities. Future research should focus on elucidating its specific molecular targets and mechanisms of action in relevant biological systems.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 37951-12-5 [chemicalbook.com]

- 3. This compound CAS#: 37951-12-5 [m.chemicalbook.com]

- 4. This compound [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. herbalanalysis.co.uk [herbalanalysis.co.uk]

- 7. Page loading... [guidechem.com]

- 8. (4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | C19H18O3 | CID 715834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [stenutz.eu]

- 10. researchgate.net [researchgate.net]

- 11. (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene | CAS:63644-68-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound | 37951-12-5 | Benchchem [benchchem.com]

- 15. Buy 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene | 63644-68-8 [smolecule.com]

An In-depth Technical Guide on (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a synthetic diarylpentanoid, a class of compounds structurally related to curcumin, that has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its physicochemical and biological data, and a visualization of its known interactions with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and History

The synthesis of 1,5-diaryl-1,4-pentadien-3-ones, including this compound, is primarily achieved through the Claisen-Schmidt condensation. This reaction, independently discovered by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century, involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound. While the specific first synthesis of this compound is not definitively documented in a singular seminal paper, its preparation falls under the well-established body of work on the synthesis of curcuminoids and their analogs.

The broader class of diarylpentanoids, to which this compound belongs, has been the subject of extensive research due to the wide range of biological activities exhibited by its members, including anti-inflammatory, antioxidant, and anticancer properties. Much of the interest in synthetic diarylpentanoids stems from the therapeutic potential of curcumin, a natural diarylheptanoid with, however, poor bioavailability. Researchers have synthesized a vast library of curcumin analogs, including diarylpentanoids with a five-carbon chain, in an effort to develop more potent and bioavailable drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₃ | [1][2] |

| Molecular Weight | 294.34 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 127.0 to 131.0 °C | [2] |

| Boiling Point | 492.1 °C at 760 mmHg | [2] |

| Density | 1.128 g/cm³ | [2] |

| logP | 3.99950 | [2] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR | (CDCl₃, 600 MHz): δ = 7.68 (d, J = 16.2 Hz, 2H), 7.55 (d, J = 8.4 Hz, 4H), 7.12 (s, 2H), 6.90 (d, J = 16.2 Hz, 2H), 3.96 (s, 6H) | [3] |

| ¹³C NMR | (CDCl₃, 125 MHz): δ = 188.7, 160.6, 143.8, 131.3, 126.2, 123.0, 116.4, 55.4 | [4] |

| IR (KBr, cm⁻¹) | νmax 1666, 1618 | [4] |

| UV-Vis (THF) | λmax 357 nm | [5] |

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The following protocol is a representative method for the synthesis of 1,5-diaryl-1,4-pentadien-3-ones, adapted from established procedures.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (2 molar equivalents) and acetone (1 molar equivalent) in ethanol.

-

Catalysis: While stirring the solution vigorously at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is poured into a beaker containing ice-cold water. The mixture is then acidified with a dilute solution of hydrochloric acid (e.g., 10%) to a pH of 3-5.

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral. The crude product is then dried and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a yellow solid.[6]

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate the plate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[7][8][9][10]

Biological Activities and Signaling Pathways

Diarylpentanoids, as a class, are known to exhibit a range of biological activities, primarily anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate various cellular signaling pathways.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of diarylpentanoids against a variety of cancer cell lines. The α,β-unsaturated ketone moiety is considered a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic groups in cellular macromolecules, including proteins involved in cell proliferation and survival.

A closely related analog, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one, has been shown to exhibit potent anticancer activity against androgen-independent prostate cancer cells. This compound was found to induce apoptosis and inhibit cell migration by targeting the PI3K signaling pathway.[9]

Table 3: Cytotoxicity of Diarylpentanoid Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | | 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one | DU 145 (Prostate Cancer) | 7.57 | | | 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one | PC-3 (Prostate Cancer) | 7.80 | | | 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one | SW480 (Colon Cancer) | 4.10 |[11] | | 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one | SW620 (Colon Cancer) | 2.50 |[11] | | Aminomethyl derivative of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | HL-60 (Leukemia) | Low micromolar range |[12] | | Aminomethyl derivative of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | HSC-2, HSC-3, HSC-4 (Carcinoma) | Low micromolar range |[12] |

Modulation of Signaling Pathways

Diarylpentanoids have been reported to modulate several key signaling pathways implicated in cancer and inflammation, including:

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Many diarylpentanoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.

-

MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some diarylpentanoids have been found to interfere with this pathway, leading to cell cycle arrest and apoptosis.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. It is often hyperactivated in cancer. The ability of some diarylpentanoids to inhibit this pathway contributes to their anticancer effects.[6][13]

PI3K/Akt Signaling Pathway and Potential Inhibition by Diarylpentanoids

Caption: A simplified diagram of the PI3K/Akt signaling pathway and potential points of inhibition by diarylpentanoids.

Conclusion

This compound is a promising synthetic compound with potential applications in drug discovery, particularly in the areas of oncology and inflammatory diseases. Its straightforward synthesis and the demonstrated biological activities of its structural class make it an attractive scaffold for further investigation and development. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this and related diarylpentanoids. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of this compound to fully realize its clinical potential.

References

- 1. This compound | 37951-12-5 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. This compound | 37951-12-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchhub.com [researchhub.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. atcc.org [atcc.org]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Preliminary Anticancer Screening of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: An In-Depth Technical Guide

A Note on Data Availability: Extensive literature searches for preliminary anticancer screening data specifically for (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one have revealed a significant lack of comprehensive studies. Publicly available research does not currently provide the detailed quantitative data on cytotoxicity across multiple cancer cell lines, in-depth experimental protocols, or elucidated signaling pathways required for a complete technical whitepaper on this specific molecule.

However, a closely related structural analog, (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one , also known as MS13 , has been the subject of numerous anticancer screening studies. This diarylpentanoid, a curcumin analog, has demonstrated significant cytotoxic, antiproliferative, and apoptotic activities against various cancer cell lines.

This technical guide will, therefore, focus on the preliminary anticancer screening of MS13 to provide researchers, scientists, and drug development professionals with a comprehensive overview of its biological activities and the methodologies used for its evaluation. The findings for MS13 may offer valuable insights into the potential of the broader class of 1,5-diaryl-1,4-pentadien-3-ones, including the 4-methoxyphenyl derivative.

Introduction to (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (MS13)

MS13 is a synthetic analog of curcumin, the active component of turmeric. It belongs to the class of diarylpentanoids (DAPs) and is characterized by a five-carbon chain with a central ketone group, flanked by two substituted phenyl rings. The structural modification from curcumin to a monoketone has been shown to enhance stability and, in many cases, improve cytotoxic efficacy against cancer cells. This guide summarizes the key findings from preliminary in vitro studies on the anticancer properties of MS13.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of MS13 have been evaluated against several human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Cancer Type | Cell Line | Parameter | Value (µM) | Reference |

| Colon Cancer | SW480 (primary) | EC50 | 7.5 ± 2.8 | [1][2] |

| Colon Cancer | SW620 (metastatic) | EC50 | 5.7 ± 2.4 | [1][2] |

| Non-Small Cell Lung Cancer | NCI-H520 (squamous cell carcinoma) | EC50 | Not explicitly stated, but significant growth inhibition observed at concentrations as low as 3.1 µM. | [3] |

| Non-Small Cell Lung Cancer | NCI-H23 (adenocarcinoma) | EC50 | Not explicitly stated, but significant growth inhibition observed. | [3] |

For comparison, the EC50 values for curcumin in SW480 and SW620 cells were reported to be 30.6 ± 1.4 µM and 26.8 ± 2.1 µM, respectively, indicating that MS13 is significantly more potent.[1][2]

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the anticancer properties of MS13.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells (e.g., SW480, SW620, NCI-H520, NCI-H23) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of MS13 (and curcumin for comparison) for different time points (e.g., 24, 48, and 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 value is determined from the dose-response curve.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assessment

The induction of apoptosis is a key indicator of anticancer activity. This can be assessed through morphological changes, caspase activation, and analysis of apoptosis-related proteins.

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Protocol:

-

Cell Treatment: Cells are grown on coverslips or in culture plates and treated with MS13 for a specified time.

-

Staining: Cells are stained with a mixture of acridine orange (AO) and propidium iodide (PI).

-

Microscopy: Stained cells are observed under a fluorescence microscope.

-

Viable cells: Uniform green nucleus.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniform orange to red nucleus.

-

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

Protocol:

-

Cell Lysis: Treated and untreated cells are harvested and lysed to release cellular proteins.

-

Substrate Addition: The cell lysate is incubated with a caspase-3-specific substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA).

-

Measurement: The cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which is quantified by measuring absorbance or fluorescence.

-

Data Analysis: The increase in caspase-3 activity in treated cells is calculated relative to untreated controls.

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins.

Protocol:

-

Protein Extraction and Quantification: Total protein is extracted from treated and untreated cells, and the concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the protein bands is quantified to determine relative expression levels.

Signaling Pathways

Preliminary studies suggest that MS13 exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.

PI3K/Akt and MAPK Signaling Pathways

In non-small cell lung cancer (NSCLC) cells, MS13 has been shown to modulate differentially expressed genes that are highly associated with the PI3K/Akt and MAPK signaling pathways. These pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The modulation of these pathways by MS13 likely contributes to its antiproliferative and pro-apoptotic effects.[3]

Caption: Proposed signaling pathways modulated by MS13.

Intrinsic Apoptosis Pathway

In some cancer models, curcumin analogs have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. While not definitively shown for MS13 in all cell lines, this is a likely mechanism of action.

Caption: The intrinsic apoptosis pathway potentially activated by MS13.

Conclusion and Future Directions

The preliminary in vitro screening of (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (MS13) demonstrates its potential as a promising anticancer agent. It exhibits greater cytotoxicity than its parent compound, curcumin, against colon and non-small cell lung cancer cell lines. The proposed mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Further research is warranted to:

-

Elucidate the precise molecular targets of MS13.

-

Conduct in vivo studies to evaluate its efficacy and safety in animal models.

-

Perform comprehensive pharmacokinetic and pharmacodynamic studies.

-

Investigate its potential in combination with existing chemotherapeutic agents.

This technical guide provides a foundational overview for researchers and drug development professionals interested in the anticancer potential of this class of curcumin analogs. The insights gained from the study of MS13 may pave the way for the development of novel and effective cancer therapies.

References

Navigating the Molecular Landscape: A Technical Guide to the Molecular Docking of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

For Researchers, Scientists, and Drug Development Professionals